N-[(2E,5Z)-4-oxo-5-(2,4,5-trimethylbenzylidene)-1,3-thiazolidin-2-ylidene]acetamide
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Overview
Description
N-[(2E,5Z)-4-OXO-5-[(2,4,5-TRIMETHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone ring and a trimethylphenyl group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,5Z)-4-OXO-5-[(2,4,5-TRIMETHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves the condensation of a thiazolidinone derivative with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2E,5Z)-4-OXO-5-[(2,4,5-TRIMETHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
N-[(2E,5Z)-4-OXO-5-[(2,4,5-TRIMETHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E,5Z)-4-OXO-5-[(2,4,5-TRIMETHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cancer cell pathways, resulting in anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.
Benzylidene derivatives: Compounds with similar benzylidene groups may exhibit comparable biological activities.
Uniqueness
N-[(2E,5Z)-4-OXO-5-[(2,4,5-TRIMETHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethylphenyl group and thiazolidinone ring make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H16N2O2S |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-5-[(2,4,5-trimethylphenyl)methylidene]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H16N2O2S/c1-8-5-10(3)12(6-9(8)2)7-13-14(19)17-15(20-13)16-11(4)18/h5-7H,1-4H3,(H,16,17,18,19)/b13-7- |
InChI Key |
AXNJXSMNLMEAIM-QPEQYQDCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=C\2/C(=O)N=C(S2)NC(=O)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=C2C(=O)N=C(S2)NC(=O)C)C |
Origin of Product |
United States |
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